Indirubin E804 (CAS 854171-35-0) is a synthetic, cell-permeable derivative of the natural bis-indole alkaloid indirubin. It is engineered for improved physicochemical properties, most notably enhanced solubility compared to the parent compound. While the indirubin class is broadly known for inhibiting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), Indirubin E804 has been specifically characterized as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R) and Src-Stat3/5 signaling pathways, which are critical in oncology and angiogenesis research. This targeted activity profile, combined with superior handling characteristics, makes it a distinct tool for cell-based assays and in vivo studies.
Substituting Indirubin E804 with the parent compound, indirubin, or even other common derivatives like indirubin-3'-monoxime, is inadvisable due to profound differences in physical properties and biological targets. Indirubin itself is practically insoluble in water and exhibits very low solubility in common organic solvents, posing significant challenges for stock preparation, formulation, and dose-response accuracy. Indirubin E804 was specifically synthesized to overcome this limitation, offering vastly improved handling. Furthermore, while indirubin and its derivatives broadly inhibit CDKs and GSK-3β, the structural modifications in E804 confer a distinct and potent inhibitory activity against the IGF1R and Src-STAT pathways, making it a non-interchangeable tool for researchers focused on these specific signaling cascades.
A primary procurement driver for Indirubin E804 is its significantly enhanced solubility in DMSO, the standard solvent for in vitro compound screening. Technical datasheets specify its solubility in DMSO as 100 mg/mL, which is approximately 273 mM. This contrasts sharply with the parent indirubin, which is known to be practically insoluble in water and exhibits poor solubility in most organic solvents, presenting a major bottleneck in experimental workflows.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 100 mg/mL (~273 mM) |
| Comparator Or Baseline | Indirubin: Very low, practically insoluble |
| Quantified Difference | Orders of magnitude higher, enabling concentrated stock solutions |
| Conditions | Standard laboratory conditions (25°C) |
This enables the preparation of reliable, high-concentration stock solutions, which is critical for accurate dose-response curves, high-throughput screening, and preventing compound precipitation in assays.
Indirubin E804 demonstrates superior anti-angiogenic properties when directly compared to the widely studied derivative, indirubin-3'-oxime. In in vitro assays with human umbilical vein endothelial cells (HUVECs), Indirubin E804 showed significantly greater potency in inhibiting cell proliferation, migration, and tube formation at concentrations of 1 µM and above. In an ex vivo rat aortic ring assay, 4 µM of E804 was sufficient to completely suppress the sprouting of endothelial cells.
| Evidence Dimension | Anti-angiogenic potency |
| Target Compound Data | Significantly more potent at ≥ 1 µM; complete sprout suppression at 4 µM |
| Comparator Or Baseline | Indirubin-3'-oxime: Less potent at equivalent concentrations |
| Quantified Difference | Qualitatively superior angiosuppressive effect observed in multiple assays |
| Conditions | HUVEC proliferation, migration, tube formation assays; rat aortic ring assay |
For researchers studying angiogenesis, this compound provides a more potent tool, allowing for stronger inhibitory effects at lower, more specific concentrations than other common indirubin analogs.
Indirubin E804 is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in cancer therapy. It exhibits an IC50 value of 0.65 µM against IGF1R. This provides a clear, quantitative benchmark of its activity against a specific, therapeutically relevant kinase that is distinct from the primary CDK/GSK-3 targets of the parent indirubin structure.
| Evidence Dimension | Inhibitory Potency (IC50) against IGF1R |
| Target Compound Data | 0.65 µM (650 nM) |
| Comparator Or Baseline | Parent Indirubin: Primarily characterized as a CDK/GSK-3β inhibitor (IC50 values for GSK-3β ~600 nM, CDK5 ~5.5 µM) |
| Quantified Difference | Provides potent, characterized activity against a different class of kinase target (receptor tyrosine kinase). |
| Conditions | In vitro kinase assay |
This defined potency against IGF1R makes it the appropriate choice over other indirubins for researchers specifically investigating IGF-1 signaling pathways in cancer.
The excellent solubility of Indirubin E804 in DMSO (100 mg/mL) makes it highly suitable for automated liquid handling and the creation of multi-point dilution series for large-scale screening, a task that is difficult and unreliable with poorly soluble parent indirubin.
As a more potent inhibitor of endothelial cell proliferation, migration, and neovessel formation than indirubin-3'-oxime, Indirubin E804 is the preferred reagent for studies aiming to achieve maximal suppression of angiogenesis in models such as HUVEC tube formation, aortic ring assays, and Matrigel plug assays.
For cell-based studies focused on inhibiting the IGF-1 or STAT3/5 signaling pathways in cancer cell lines, Indirubin E804 is a superior choice over generic CDK/GSK-3 inhibitors. Its characterized potency against IGF1R and its demonstrated ability to inhibit STAT3/5 activation provide targeted efficacy for these specific pathways.